Pyrithiobac-sodium
Overview
Description
Pyrithiobac-sodium is an organic compound with the chemical formula C₁₃H₁₀ClN₂NaO₄S . It is primarily used as a post-emergence herbicide for controlling broad-leaved weeds in cotton and other crops. This compound is known for its high aqueous solubility and moderate persistence in soil systems .
Biochemical Analysis
Biochemical Properties
Pyrithiobac-sodium acts on the Acetolactate Synthase (ALS) enzyme of the plant leaf and controls the growth of weeds . It is also known to interact with Quizalofop ethyl, which acts on acetyl-CoA carboxylase (ACCase) enzyme, stopping the growth of only grassy weeds .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to control nightshade without long-term effect on cotton . This suggests that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its action on the ALS enzyme of the plant leaf, which inhibits the synthesis of certain amino acids, leading to cessation of plant growth . This inhibition can lead to changes in gene expression within the plant cells.
Temporal Effects in Laboratory Settings
This compound has been found to be stable in laboratory settings . Over time, it degrades primarily via microbial degradation which leads to the separation of the two rings of the molecule . This degradation process helps to understand the formation of nonextractable residues (NER) and CO2 .
Metabolic Pathways
This compound is metabolized in soil and sediment systems . It degrades primarily via microbial degradation, leading to the separation of the two rings of the molecule . Several metabolites have been identified, helping to understand the formation of nonextractable residues (NER) and CO2 .
Transport and Distribution
Due to its high aqueous solubility and semi-volatile nature, this compound is very mobile and has a high potential to leach to groundwater . This suggests that it can be easily transported and distributed within cells and tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrithiobac-sodium is synthesized by reacting 2-chloro-4,6-dimethoxypyrimidine with 2-chloro-6-mercaptobenzoic acid in the presence of a solvent, an inorganic base, and an alkyl sodium sulfinate catalyst. Common solvents include toluene, chlorobenzene, acetonitrile, and dimethyl sulfoxide. Inorganic bases such as potassium carbonate, sodium carbonate, and cesium carbonate are used .
Industrial Production Methods: The industrial production of this compound involves a clean process technology that ensures high reaction yield and simplicity. The process typically includes the use of sodium trifluoromethyl sulfinate or sodium methyl sulfinate as catalysts .
Chemical Reactions Analysis
Types of Reactions: Pyrithiobac-sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Substitution: The compound can undergo substitution reactions, particularly involving the chlorine atom in its structure.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like sodium hydroxide or potassium carbonate are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
Pyrithiobac-sodium has a wide range of applications in scientific research:
Agriculture: It is extensively used as a herbicide to control broad-leaved weeds in cotton fields.
Environmental Chemistry: Research has been conducted on its persistence in soil and its environmental impact.
Biological Studies: The compound is used to study the effects of herbicides on plant growth and development.
Mechanism of Action
Pyrithiobac-sodium acts by inhibiting the enzyme acetolactate synthase in plants. This enzyme is crucial for the synthesis of branched-chain amino acids such as valine, leucine, and isoleucine. By inhibiting this enzyme, this compound disrupts the growth of weeds, leading to their eventual death .
Comparison with Similar Compounds
Imazapyr: Another herbicide that inhibits acetolactate synthase but is used for different types of weeds.
Chlorimuron-ethyl: Similar in its mode of action but used in soybean fields.
Metsulfuron-methyl: Also inhibits acetolactate synthase and is used in cereal crops.
Uniqueness: Pyrithiobac-sodium is unique in its high solubility in water and its specific application in cotton fields. It is particularly effective against broad-leaved weeds and has a moderate persistence in soil, making it suitable for agricultural use .
Properties
CAS No. |
123343-16-8 |
---|---|
Molecular Formula |
C13H11ClN2NaO4S |
Molecular Weight |
349.75 g/mol |
IUPAC Name |
sodium;2-chloro-6-(4,6-dimethoxypyrimidin-2-yl)sulfanylbenzoate |
InChI |
InChI=1S/C13H11ClN2O4S.Na/c1-19-9-6-10(20-2)16-13(15-9)21-8-5-3-4-7(14)11(8)12(17)18;/h3-6H,1-2H3,(H,17,18); |
InChI Key |
UALFPVHPUAEMKU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=NC(=N1)SC2=C(C(=CC=C2)Cl)C(=O)[O-])OC.[Na+] |
Isomeric SMILES |
COC1=CC(=NC(=N1)SC2=C(C(=CC=C2)Cl)C(=O)[O-])OC.[Na+] |
Canonical SMILES |
COC1=CC(=NC(=N1)SC2=C(C(=CC=C2)Cl)C(=O)O)OC.[Na] |
melting_point |
248.0 °C |
Key on ui other cas no. |
123343-16-8 |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Synonyms |
pyrithiobac sodium pyrithiobac sodium salt sodium 2-chloro-6-(4,6-dimethoxypyrimidin-2-ylthio)benzoate |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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